molecular formula C15H12N2O2 B7808626 N-Benzyl-4-aminophthalimide

N-Benzyl-4-aminophthalimide

Cat. No.: B7808626
M. Wt: 252.27 g/mol
InChI Key: QDLIZJGZOIZMAK-UHFFFAOYSA-N
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Description

N-Benzyl-4-aminophthalimide: is a chemical compound that belongs to the class of phthalimides. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the 4-aminophthalimide structure. This compound is known for its fluorescent properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Traditional Procedure: The synthesis of N-Benzyl-4-aminophthalimide typically involves the reaction of phthalic anhydride with benzylamine in the presence of a catalyst such as sulphamic acid.

    Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction between phthalic anhydride and benzylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of corresponding phthalimide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phthalimides.

Mechanism of Action

The mechanism of action of N-Benzyl-4-aminophthalimide involves its ability to interact with molecular targets through its fluorescent properties. The compound can bind to specific sites within molecules, allowing researchers to track and study molecular interactions and dynamics. The fluorescence emitted by the compound provides valuable information about the environment and behavior of the target molecules .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-4-aminophthalimide is unique due to its specific fluorescent properties and the presence of the benzyl group, which enhances its ability to interact with molecular targets. This makes it particularly useful in applications requiring precise molecular tracking and analysis .

Properties

IUPAC Name

5-amino-2-benzylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLIZJGZOIZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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